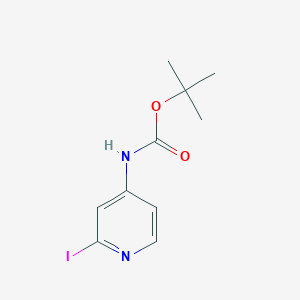

tert-Butyl (2-iodopyridin-4-yl)carbamate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-(2-iodopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTKGLACVBDVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640066 | |

| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869735-25-1 | |

| Record name | 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869735-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl (2-iodopyridin-4-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds through cross-coupling reactions. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutics.

Chemical Properties

This compound, with the molecular formula C₁₀H₁₃IN₂O₂, is a halogenated pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 4-position and an iodine atom at the 2-position. The presence of the iodo group makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, while the Boc group allows for subsequent deprotection and further functionalization of the amino group.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is reported for this specific isomer, other properties are estimated based on closely related analogues, such as tert-butyl (3-iodopyridin-4-yl)carbamate and other halogenated pyridines.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem CID: 24229174[1] |

| Molecular Weight | 320.13 g/mol | PubChem CID: 24229174[1] |

| CAS Number | 24229174 (from PubChem) | PubChem CID: 24229174[1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | 79-83 °C (for 3-iodo isomer) | Estimated based on tert-butyl (3-iodopyridin-4-yl)carbamate[2] |

| Boiling Point | 313.2 ± 27.0 °C (Predicted) | Estimated based on tert-butyl (3-iodopyridin-4-yl)carbamate[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); poorly soluble in water (predicted). | General knowledge of similar compounds |

Spectral Data

Detailed spectral data for this compound is not widely published. The following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.2 ppm (d, 1H): Pyridine ring proton adjacent to nitrogen.

-

δ ~7.5 ppm (s, 1H): Pyridine ring proton.

-

δ ~7.0 ppm (d, 1H): Pyridine ring proton.

-

δ ~1.5 ppm (s, 9H): tert-butyl protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~152 ppm: Carbonyl carbon of the carbamate.

-

δ ~150, 140, 120, 110 ppm: Aromatic carbons of the pyridine ring.

-

δ ~95 ppm: Carbon bearing the iodine atom.

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the Boc protection of the corresponding aminopyridine. A general and reliable method is the reaction of 2-iodo-4-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials:

-

2-Iodo-4-aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-iodo-4-aminopyridine (1.0 eq) in anhydrous THF or DCM (0.2 M), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the C-I bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This makes it a versatile building block for introducing molecular diversity.

Key Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

The Boc-protecting group is stable under the conditions of these cross-coupling reactions and can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the free amine for further derivatization.

Role in Drug Discovery

The substituted pyridine motif is a common scaffold in many biologically active compounds. This compound serves as a key intermediate in the synthesis of potential drug candidates by allowing for the strategic introduction of various substituents.

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its utility stems from the orthogonal reactivity of the iodo and Boc-protected amino groups, which allows for sequential and controlled modifications to the pyridine scaffold. This guide provides essential information for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

Technical Guide: tert-Butyl (2-iodopyridin-4-yl)carbamate

CAS Number: 869735-25-1

This technical guide provides an in-depth overview of tert-butyl (2-iodopyridin-4-yl)carbamate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a plausible synthetic route, and its significance in synthetic chemistry.

Chemical Properties and Data

This compound is a halogenated pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent in medicinal chemistry, particularly for introducing the 2-iodopyridin-4-yl moiety into larger molecules through cross-coupling reactions. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, which can be selectively removed under acidic conditions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 869735-25-1 | PubChem |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | BOC Sciences[1] |

| Molecular Weight | 320.13 g/mol | BOC Sciences[1] |

| Melting Point | 144-145 °C | BOC Sciences[1], Matrix Scientific[2] |

| Boiling Point | 321 °C at 760 mmHg | BOC Sciences[1] |

| Density | 1.652 g/cm³ | BOC Sciences[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | ≥95% | BOC Sciences[1], Sigma-Aldrich[3] |

Synthetic Pathway and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Iodination of 2-Aminopyridin-4-ol (Representative)

This protocol is adapted from general methods for the iodination of aminopyridines.

-

Reaction Setup: To a solution of 2-aminopyridin-4-ol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the iodinated intermediate.

Experimental Protocol: Step 2 - Boc Protection of 2-Amino-?-iodopyridin-4-ol (Representative)

This protocol is based on standard Boc protection procedures for aminopyridines.[2]

-

Reaction Setup: Dissolve the iodinated aminopyridine intermediate (1.0 eq.) in a solvent such as tetrahydrofuran (THF) or dichloromethane. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) and a base such as triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Applications in Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals. The iodine substituent in this compound is particularly useful for engaging in various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Heck Coupling: Reaction with alkenes.

These reactions allow for the facile introduction of diverse functional groups at the 2-position of the pyridine ring, enabling the synthesis of complex molecules and libraries of compounds for drug discovery programs. The Boc-protected amine at the 4-position provides an orthogonal handle for further functionalization after deprotection.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] It is an irritant and may be harmful if ingested or inhaled.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Table 2: Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact. |

| Causes serious eye irritation | H319 | Can cause significant eye irritation. |

References

tert-Butyl (2-iodopyridin-4-yl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's chemical properties, a plausible synthetic route, and its applications, with a focus on its role in the synthesis of complex molecules.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent for various chemical transformations, particularly in the construction of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, which can be selectively removed under acidic conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃IN₂O₂[1] |

| Molecular Weight | 320.13 g/mol [2] |

| IUPAC Name | tert-butyl N-(2-iodopyridin-4-yl)carbamate |

| CAS Number | 211029-66-2 |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water but good solubility in organic solvents like THF, dichloromethane, and ethyl acetate. |

Synthesis and Purification

A common synthetic route to this compound involves the protection of the amino group of 2-aminopyridine followed by directed ortho-metalation and iodination.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-aminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection of 4-aminopyridine:

-

Dissolve 4-aminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude tert-butyl (pyridin-4-yl)carbamate by recrystallization or column chromatography.

-

-

Iodination:

-

Dissolve the purified tert-butyl (pyridin-4-yl)carbamate in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to allow for lithiation at the 2-position.

-

In a separate flask, prepare a solution of iodine (I₂) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Add saturated aqueous sodium thiosulfate to quench any remaining iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Applications in Drug Development and Organic Synthesis

The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The iodine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.

Key applications include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Reaction: Reaction with alkenes.

-

Buchwald-Hartwig Amination: After deprotection of the Boc group, the resulting amine can undergo coupling reactions.

These reactions are fundamental in building the carbon skeleton of many biologically active compounds.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Expected Analytical Data:

-

¹H NMR: Characteristic signals would include a singlet for the tert-butyl group at approximately 1.5 ppm, and distinct signals for the protons on the pyridine ring.

-

¹³C NMR: Signals for the carbonyl carbon of the Boc group (~155 ppm), the carbons of the tert-butyl group (~28 and 80 ppm), and the carbons of the pyridine ring would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 320.13) would be observed, along with characteristic isotopic patterns.

-

IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate would be a key feature.

Visualized Workflow and Pathways

The following diagrams illustrate the synthesis workflow and the utility of this compound in further synthetic transformations.

Caption: Synthesis workflow for this compound.

Caption: Cross-coupling reactions utilizing the target compound.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl (2-iodopyridin-4-yl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic strategies, including experimental protocols and relevant chemical data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the iodo group at the 2-position of the pyridine ring allows for a range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the Boc-protected amino group at the 4-position provides a site for further functionalization after deprotection. The strategic placement of these functionalities makes it a versatile scaffold for the construction of complex molecular architectures.

This guide outlines a preferred two-step synthetic approach starting from the commercially available 2-chloro-4-aminopyridine, involving a halogen exchange reaction followed by the protection of the amino group.

Recommended Synthetic Pathway

The most practical and efficient synthesis of this compound proceeds via a two-step sequence. This pathway begins with the conversion of 2-chloro-4-aminopyridine to 2-iodo-4-aminopyridine through a Finkelstein-type reaction, followed by the protection of the exocyclic amino group with a tert-butoxycarbonyl (Boc) group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-aminopyridine (Halogen Exchange Reaction)

The conversion of 2-chloro-4-aminopyridine to 2-iodo-4-aminopyridine is achieved via an aromatic Finkelstein reaction. This reaction typically requires a source of iodide, a catalyst, and a high-boiling point solvent.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | 1.0 |

| Sodium Iodide (NaI) | NaI | 149.89 | 2.0 - 5.0 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 - 0.2 |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 0.2 - 0.4 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - |

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 mmol), sodium iodide (2.0-5.0 mmol), and copper(I) iodide (0.1-0.2 mmol).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Add N,N'-dimethylethylenediamine (0.2-0.4 mmol) as a ligand.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-iodo-4-aminopyridine.

Step 2: Synthesis of this compound (Boc Protection)

The protection of the amino group of 2-iodo-4-aminopyridine is a standard procedure utilizing di-tert-butyl dicarbonate (Boc₂O).

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| 2-Iodo-4-aminopyridine | C₅H₅IN₂ | 220.01 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.5 |

| Triethylamine (TEA) or DMAP | C₆H₁₅N or C₇H₁₀N₂ | 101.19 or 122.17 | 1.2 - 2.0 |

| Dichloromethane (DCM) or THF | CH₂Cl₂ or C₄H₈O | 84.93 or 72.11 | - |

Procedure:

-

Dissolve 2-iodo-4-aminopyridine (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2-2.0 mmol) or a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1-1.5 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1][2]

Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | Off-white solid |

| 2-Iodo-4-aminopyridine | C₅H₅IN₂ | 220.01 | Light-sensitive solid |

| This compound | C₁₀H₁₃IN₂O₂ | 320.13 | Solid |

Alternative Synthetic Strategies

While the recommended pathway is generally the most practical, other synthetic routes can be considered depending on the availability of starting materials and specific laboratory capabilities.

Directed Ortho-Metalation (DoM) of tert-Butyl (pyridin-4-yl)carbamate

This approach involves the initial Boc protection of 4-aminopyridine, followed by a directed ortho-metalation and subsequent quenching with an iodine source.

Caption: Alternative synthesis via Directed Ortho-Metalation.

Challenges: The primary challenge with this route is achieving regioselectivity. The Boc-amino group on the 4-position of the pyridine ring tends to direct lithiation to the 3-position due to electronic effects. While modification of the base (e.g., using bulkier lithium amides) and reaction conditions could potentially favor 2-lithiation, this has not been well-established in the literature for this specific substrate.

Safety Considerations

-

Organolithium Reagents: Bases such as n-butyllithium and s-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).

-

Halogenated Compounds: Halogenated pyridines and iodine-containing reagents can be toxic and should be handled in a well-ventilated fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 2-chloro-4-aminopyridine. This involves a halogen exchange reaction to introduce the iodine at the 2-position, followed by a standard Boc protection of the 4-amino group. This technical guide provides detailed protocols and data to facilitate the successful synthesis of this important chemical intermediate for applications in research and drug development.

References

A Comprehensive Technical Guide to tert-Butyl N-(2-iodopyridin-4-yl)carbamate: A Key Intermediate in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl N-(2-iodopyridin-4-yl)carbamate, a pivotal building block in the synthesis of advanced pharmaceutical agents. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant applications, particularly in the development of kinase inhibitors.

Chemical Identity and Properties

The compound, formally identified by its IUPAC name tert-butyl N-(2-iodopyridin-4-yl)carbamate , is a substituted pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent for various cross-coupling reactions, which are fundamental in medicinal chemistry.

Table 1: Chemical and Physical Properties of tert-Butyl N-(2-iodopyridin-4-yl)carbamate

| Property | Value |

| IUPAC Name | tert-butyl N-(2-iodopyridin-4-yl)carbamate |

| Molecular Formula | C₁₀H₁₃IN₂O₂ |

| Molecular Weight | 320.13 g/mol |

| CAS Number | 405939-28-8 |

| Appearance | White to off-white solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Purification

The synthesis of tert-butyl N-(2-iodopyridin-4-yl)carbamate typically involves a multi-step process starting from more readily available pyridine precursors. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be outlined based on established organic chemistry principles.

Experimental Protocol: General Synthesis Approach

A common synthetic strategy involves the protection of an amino group on the pyridine ring, followed by a regioselective iodination step.

Step 1: Boc Protection of 4-aminopyridine

-

To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a mild aqueous acid, followed by a brine solution, and then dried over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure to yield tert-butyl (pyridin-4-yl)carbamate.

Step 2: Ortho-iodination

-

The protected pyridine from Step 1 is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the pyridine ring regioselectively at the 2-position.

-

After stirring for a period to ensure complete deprotonation, a solution of iodine (I₂) in THF is added slowly to the reaction mixture.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel to afford the final product, tert-butyl N-(2-iodopyridin-4-yl)carbamate.

Applications in Drug Development

The primary application of tert-butyl N-(2-iodopyridin-4-yl)carbamate is as a crucial intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The iodine atom at the 2-position serves as a versatile handle for introducing various substituents through metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to allow for further functionalization.

This compound has been instrumental in the development of inhibitors for several important kinase targets, including Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Unc-51 Like Kinase 1 (ULK1).

Role in MAP4K4 Inhibitor Synthesis

MAP4K4 is a serine/threonine kinase that has been implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and diabetes. Small molecule inhibitors of MAP4K4 are therefore of significant therapeutic interest. The 2-iodopyridin-4-amine scaffold, derived from tert-butyl N-(2-iodopyridin-4-yl)carbamate, is a common core structure in many potent and selective MAP4K4 inhibitors.

Role in ULK1 Inhibitor Synthesis

ULK1 is a key kinase that initiates the process of autophagy, a cellular degradation and recycling pathway. In some cancers, autophagy promotes cell survival, making ULK1 an attractive target for anticancer drug development. Similar to the MAP4K4 inhibitors, the synthesis of potent ULK1 inhibitors often utilizes the 2-iodopyridin-4-amine scaffold for the construction of the final active molecule.

Signaling Pathway Context

The inhibitors synthesized from tert-butyl N-(2-iodopyridin-4-yl)carbamate can modulate critical cellular signaling pathways. For instance, MAP4K4 is involved in pathways that regulate cell migration and invasion, while ULK1 is a central component of the autophagy induction pathway.

Conclusion

tert-Butyl N-(2-iodopyridin-4-yl)carbamate is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its unique structural features enable the efficient synthesis of a wide range of complex molecules, particularly kinase inhibitors with significant therapeutic potential. The continued use of this building block is expected to fuel the discovery and development of novel drugs for various diseases.

An In-depth Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-iodopyridin-4-yl)carbamate, a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document compiles information from closely related analogues and established synthetic methodologies to present a putative profile of the compound. This includes its chemical structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical data. The guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of this and similar molecules.

Chemical Structure and Properties

This compound possesses a pyridine core substituted with an iodine atom at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. The presence of the iodo-substituent makes it a versatile precursor for various cross-coupling reactions, while the Boc-protecting group allows for selective manipulation of the amino functionality.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | tert-Butyl (5-iodopyridin-2-yl)carbamate[1] | tert-Butyl (4-iodopyridin-2-yl)carbamate | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate[2] |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | C₁₀H₁₃IN₂O₂ | C₁₀H₁₃IN₂O₂ | C₁₀H₁₂ClIN₂O₂ |

| Molecular Weight | 320.13 g/mol | 320.13 g/mol | 320.13 g/mol | 354.57 g/mol |

| Physical State | Solid (predicted) | Solid | Solid | Solid |

| Melting Point | >100 °C (estimated) | Not available | Not available | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); low solubility in water (predicted). | Not available | Not available | Good solubility in organic solvents such as THF, dichloromethane, and ethyl acetate; low water solubility. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 4-aminopyridine: 1) Boc-protection of the amino group, followed by 2) regioselective iodination. While a specific protocol for the 2-iodo isomer is not documented, analogous procedures for related compounds can be adapted.

Step 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate

The protection of 4-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O) is a standard procedure.

Experimental Protocol:

To a solution of 4-aminopyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added triethylamine (1.2 equivalents). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (pyridin-4-yl)carbamate.

Step 2: Synthesis of this compound

The regioselective iodination of the Boc-protected 4-aminopyridine at the 2-position is the critical step. Directed ortho-metalation followed by quenching with an iodine source is a viable strategy.

Experimental Protocol:

A solution of tert-butyl (pyridin-4-yl)carbamate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 equivalents) is added dropwise, and the mixture is stirred at low temperature for a defined period to allow for deprotonation at the 2-position. A solution of iodine (1.1 equivalents) in anhydrous THF is then added dropwise at -78 °C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Analytical Data (Predicted)

No specific spectral data for this compound has been found in the public domain. The following table provides predicted and comparative spectral data based on related structures.

Table 2: Predicted and Comparative NMR and MS Data

| Data Type | This compound (Predicted) | tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate (Expected)[3] |

| ¹H NMR | Signals for the tert-butyl group (singlet, ~1.5 ppm) and aromatic protons. The pyridine ring protons would appear as distinct signals in the aromatic region. | Characteristic signals for the tert-butyl group (singlet at ~1.5 ppm) and aromatic protons. |

| ¹³C NMR | Signals for the carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and the tert-butyl group (~28 and 80 ppm). The carbon bearing the iodine would be shifted upfield. | Signals for carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and tert-butyl group (~28 and 80 ppm). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (320.13 g/mol ). | Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for chlorine. |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

References

- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

An In-depth Technical Guide on the Safety Profile of tert-Butyl (2-iodopyridin-4-yl)carbamate

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of tert-Butyl (2-iodopyridin-4-yl)carbamate. The information is compiled for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates data from structurally related molecules to provide a robust safety profile.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for understanding its behavior in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem[1] |

| Molecular Weight | 320.13 g/mol | PubChem[2] |

| Appearance | Estimated to be a solid | N/A |

| Solubility | Likely soluble in organic solvents | N/A |

Hazard Identification and GHS Classification

| Hazard Class | GHS Classification (Analogous Compounds) |

| Acute Toxicity, Oral | Warning: Harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation.[3][5] |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation.[3][5] |

| Skin Sensitization | Warning: May cause an allergic skin reaction.[2][4] |

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

| Procedure | Recommendations |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] |

| Storage | Store in a cool, dry, well-ventilated area.[7] Keep container tightly closed when not in use.[7][8] Store locked up.[5][6][7] Store away from incompatible materials such as strong oxidizing agents.[9] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6][9] In case of insufficient ventilation, wear suitable respiratory equipment. |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] If not breathing, give artificial respiration.[9] Get medical attention if symptoms occur.[9] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation or a rash occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

Experimental Protocols

Synthesis of tert-Butyl (3-iodopyridin-4-yl)carbamate (A Representative Protocol)

The following is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of this compound with appropriate modifications.

Materials:

-

4-(tert-butoxycarbonylamino)pyridine

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

n-butyllithium (n-BuLi) in hexanes

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Saturated sodium sulfite solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

Procedure:

-

To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine and TMEDA in anhydrous THF, slowly add n-butyllithium dropwise at -78°C.[5]

-

Allow the reaction mixture to warm to -10°C and stir for 2 hours.[5]

-

Re-cool the mixture to -78°C and add a solution of iodine in THF dropwise.[5]

-

Continue stirring at -78°C for 2 hours.[5]

-

Quench the reaction by slowly adding water at 0°C.[5]

-

Add saturated sodium sulfite solution and separate the organic layer.[5]

-

Extract the aqueous layer with dichloromethane.[5]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane as the eluent to obtain the final product.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A flowchart outlining the safe handling procedures for this compound.

References

- 1. This compound | C10H13IN2O2 | CID 24229174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (2-iodopyridin-4-yl)carbamate and Its Applications

For Immediate Release

In the intricate world of pharmaceutical research and drug development, the strategic use of highly functionalized building blocks is paramount. Among these, tert-Butyl (2-iodopyridin-4-yl)carbamate, a versatile pyridine derivative, has emerged as a key intermediate for the synthesis of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its suppliers, key chemical properties, and detailed experimental protocols for its application in cross-coupling reactions.

Core Compound Specifications

This compound, identified by the CAS Number 1196156-42-7, possesses a molecular formula of C₁₀H₁₃IN₂O₂ and a molecular weight of approximately 320.13 g/mol . The presence of an iodine atom at the 2-position and a Boc-protected amine at the 4-position of the pyridine ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, enabling further functionalization of the amine group.

Commercial Availability

A critical aspect for any research endeavor is the reliable sourcing of starting materials. Below is a summary of suppliers for this compound and its isomers, which are often used in similar synthetic strategies. Researchers should verify the specific isomer and purity required for their application.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Various Suppliers | This compound | 1196156-42-7 | >95% | Inquire for availability and pricing. |

| BLDpharm | tert-Butyl (4-iodopyridin-2-yl)carbamate | 405939-28-8 | 97% | Isomer of the target compound.[1] |

| Cusabio | tert-Butyl(4-iodopyridin-2-yl)carbamate | 405939-28-8 | 95% | Isomer of the target compound.[2] |

| Vulcanchem | Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate | 234108-74-8 | Inquire | Chloro-substituted isomer.[3] |

Note: The availability and specifications of chemical compounds are subject to change. It is recommended to contact the suppliers directly for the most current information.

Key Synthetic Applications: A Focus on Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

The 2-iodo substituent on the pyridine ring is a key functional group that readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl groups at this position, leading to the generation of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl- and 2-heteroaryl-4-(Boc-amino)pyridines, which are common scaffolds in medicinal chemistry.

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-(Boc-amino)pyridine.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. This reaction allows for the introduction of terminal alkynes at the 2-position of the pyridine ring, yielding 2-alkynyl-4-(Boc-amino)pyridines, which are valuable precursors for the synthesis of various heterocyclic compounds and complex natural products.

This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv)

-

Copper(I) iodide (CuI, 0.04 equiv)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (if required)

-

Inert gas line and manifold

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes to ensure dissolution.

-

Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-alkynyl-4-(Boc-amino)pyridine.

-

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of a wide array of substituted pyridines. Its ability to readily undergo cornerstone cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings makes it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols and supplier information provided in this guide aim to facilitate the efficient and effective use of this important synthetic intermediate in the ongoing quest for novel therapeutics.

References

Physical and chemical properties of tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-iodopyridin-4-yl)carbamate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom at the 2-position and a Boc-protected amine at the 4-position on the pyridine ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodo group allows for facile participation in various palladium-catalyzed cross-coupling reactions, while the Boc protecting group provides a stable yet readily cleavable handle for further functionalization of the amino group. This guide provides an in-depth overview of the physical and chemical properties, a representative synthesis protocol, and the synthetic utility of this versatile compound.

Physical and Chemical Properties

The physical and chemical properties of this compound have been primarily determined through computational methods, with experimental data for some related isomers providing additional context.

Core Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃IN₂O₂ | PubChem CID: 24229174[1] |

| Molecular Weight | 320.13 g/mol | PubChem CID: 24229174 |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like THF, dichloromethane, and ethyl acetate | Inferred from related compounds[2] |

| XLogP3 | 2.4 | PubChem CID: 24229174 |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 24229174 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 24229174 |

| Rotatable Bond Count | 3 | PubChem CID: 24229174 |

Spectroscopic Data (Predicted)

| Spectrum Type | Predicted Data |

| ¹H NMR | Characteristic signals for the tert-butyl group (singlet around 1.5 ppm) and aromatic protons on the pyridine ring. |

| ¹³C NMR | Signals for the carbonyl carbon (around 155 ppm), aromatic carbons (120-160 ppm), and the tert-butyl group (around 28 and 80 ppm).[2] |

| IR Spectroscopy | Characteristic peaks for C=O stretching (around 1700 cm⁻¹) and N-H stretching.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight.[2] |

Experimental Protocols

Synthesis of tert-Butyl (pyridin-4-yl)carbamate (Intermediate)

-

Reaction Setup: To a solution of 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine or pyridine.

-

Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (pyridin-4-yl)carbamate.

Synthesis of this compound

-

Reaction Setup: In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (pyridin-4-yl)carbamate in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect ortho-lithiation at the 2-position of the pyridine ring.

-

Iodination: After stirring at low temperature for a specified time, add a solution of iodine in THF dropwise to the reaction mixture.

-

Reaction Monitoring and Quenching: Continue stirring at low temperature and monitor the reaction by TLC. Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by water.

-

Workup and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by silica gel column chromatography.

Chemical Reactivity and Applications

The primary synthetic utility of this compound stems from the reactivity of the 2-iodo substituent on the pyridine ring. This moiety makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a wide range of boronic acids or their esters to introduce diverse substituents at the 2-position of the pyridine ring. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.[3][4]

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Logical Relationship: Utility in Suzuki-Miyaura Cross-Coupling

Caption: Synthetic utility in palladium-catalyzed cross-coupling.

Conclusion

This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the 2-iodo group serves as a versatile handle for the introduction of molecular complexity via cross-coupling reactions, while the Boc-protected 4-amino group allows for subsequent modifications. This combination makes it a highly sought-after building block for the construction of diverse molecular scaffolds, particularly in the fields of drug discovery and medicinal chemistry. Further experimental validation of its physical properties and reactivity is warranted to fully exploit its synthetic potential.

References

In-Depth Technical Guide: Characterization of Boc-Protected 2-Iodo-4-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (2-iodo-4-pyridyl)carbamate, a key intermediate in the development of novel therapeutics. This document details a plausible synthetic route, purification methods, and in-depth analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide elucidates the mechanistic role of 4-aminopyridine derivatives as potassium channel blockers, a critical aspect for drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Introduction

Boc-protected 2-iodo-4-aminopyridine, scientifically known as tert-butyl (2-iodo-4-pyridyl)carbamate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, and the presence of an iodo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group ensures the selective reactivity of the amino functionality, allowing for controlled synthetic transformations.

This compound and its derivatives are particularly relevant in the context of neurological disorders. The parent compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of conditions like multiple sclerosis.[1] The functionalization of the 4-aminopyridine core, facilitated by intermediates like the title compound, opens avenues for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Synthesis and Purification

The synthesis of tert-butyl (2-iodo-4-pyridyl)carbamate can be approached through a multi-step sequence starting from 4-aminopyridine. The general strategy involves the protection of the amino group, followed by a directed iodination of the pyridine ring.

Experimental Protocol: Synthesis

Step 1: Boc Protection of 4-Aminopyridine

In a round-bottom flask, 4-aminopyridine (1.0 eq) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). To this solution, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added, followed by a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base such as triethylamine (TEA). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, tert-butyl (pyridin-4-yl)carbamate, is purified by column chromatography on silica gel.

Step 2: Iodination of Boc-Protected 4-Aminopyridine

The purified tert-butyl (pyridin-4-yl)carbamate (1.0 eq) is dissolved in anhydrous THF and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi, 2.2 eq), is added dropwise to facilitate directed ortho-metalation at the 2-position of the pyridine ring. The reaction mixture is stirred at low temperature for a defined period. Subsequently, a solution of iodine (I₂, 1.2 eq) in anhydrous THF is added dropwise. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the final product, tert-butyl (2-iodo-4-pyridyl)carbamate.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Boc-protected 2-iodo-4-aminopyridine.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Boc-protected 2-iodo-4-aminopyridine. The following sections detail the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the title compound are predicted based on the analysis of its isomer, tert-butyl (3-iodopyridin-4-yl)carbamate, and general principles of NMR spectroscopy.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring and the Boc protecting group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (position 6) | 8.2 - 8.4 | d | ~5.5 |

| Pyridine-H (position 5) | 7.9 - 8.1 | dd | ~5.5, ~1.5 |

| Pyridine-H (position 3) | 7.5 - 7.7 | d | ~1.5 |

| Boc (-C(CH₃)₃) | ~1.5 | s | - |

| NH | 7.0 - 7.5 | br s | - |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~152 |

| Pyridine-C4 | ~148 |

| Pyridine-C6 | ~145 |

| Pyridine-C5 | ~125 |

| Pyridine-C3 | ~120 |

| Pyridine-C2 (C-I) | ~100 |

| -C (CH₃)₃ (Boc) | ~82 |

| -C(CH₃ )₃ (Boc) | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

| Analysis Type | Expected Result |

| Molecular Ion (M+) | m/z ≈ 320.00 |

| Major Fragments | m/z ≈ 264 (M - C₄H₈), 220 (M - Boc), 193 (M - I) |

The fragmentation pattern is expected to show the loss of isobutylene (56 Da) from the Boc group, as well as the loss of the entire Boc group (100 Da) and the iodine atom (127 Da).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of molecule.

3.3.1. Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Expected Retention Time: 10-15 minutes (highly dependent on the specific gradient and column).

A single sharp peak in the chromatogram would indicate a high degree of purity.

Diagram of the Analytical Workflow:

Caption: Analytical workflow for the characterization of the compound.

Mechanism of Action: Potassium Channel Blockade

Derivatives of 4-aminopyridine are known to function as blockers of voltage-gated potassium (K⁺) channels.[2][3] This mechanism is fundamental to their therapeutic effects, particularly in neurological conditions characterized by impaired nerve conduction.

Voltage-gated potassium channels are crucial for repolarizing the cell membrane following an action potential. In demyelinated neurons, the exposure of these channels can lead to a leakage of potassium ions, which impairs the propagation of the nerve impulse.

4-aminopyridine and its derivatives act by physically occluding the pore of the potassium channel, thereby preventing the efflux of potassium ions. This blockade prolongs the duration of the action potential and enhances the release of neurotransmitters at the synapse, ultimately improving nerve signal transmission.

Diagram of the Signaling Pathway:

References

- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many drug candidates.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of tert-butyl (2-iodopyridin-4-yl)carbamate. This substrate is a valuable building block for the synthesis of 2,4-disubstituted pyridine derivatives, which are key scaffolds in numerous medicinally important compounds. The presence of the iodine atom at the 2-position allows for selective oxidative addition to the palladium catalyst, while the Boc-protected amine at the 4-position offers a handle for further functionalization or can be deprotected to reveal the free amine. Understanding and optimizing the Suzuki coupling of this intermediate is therefore of significant interest to researchers in drug discovery and development.

Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The specific application of this reaction to this compound is illustrated below, showcasing the formation of a 2-aryl-4-(Boc-amino)pyridine derivative.

Figure 2: Suzuki coupling of this compound.

Quantitative Data Summary

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 16 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 98 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 89 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 85 | 16 | 85 |

| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 24 | 78 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Equipment

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Detailed Experimental Procedure

Reaction Setup (Conventional Heating):

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes prior to addition.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-arylpyridin-4-yl)carbamate.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions under pressure (in sealed vials) should be conducted behind a blast shield.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (2-iodopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[2]